Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

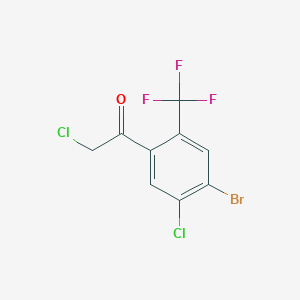

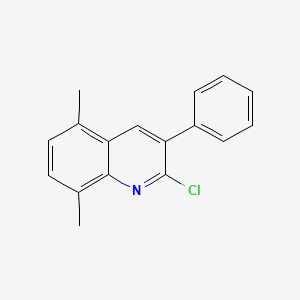

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trifluoromethyl group attached to a nicotinate core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(fluoromethyl)nicotinate

- Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(chloromethyl)nicotinate

- Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(bromomethyl)nicotinate

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate imparts unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Propriétés

Formule moléculaire |

C21H16F3NO3 |

|---|---|

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C21H16F3NO3/c1-27-15-10-8-14(9-11-15)19-18(20(26)28-2)16(13-6-4-3-5-7-13)12-17(25-19)21(22,23)24/h3-12H,1-2H3 |

Clé InChI |

JMVZPMSSLBFIGR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)

![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)